N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea
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Overview
Description
N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea is a compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with thiourea. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity and leading to cell death. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and disrupting mitochondrial function . In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions and altering their electronic properties .
Comparison with Similar Compounds
N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea can be compared with other benzothiazole derivatives such as:
6-ethoxy-1,3-benzothiazol-2-amine: A precursor in the synthesis of the compound, known for its antimicrobial properties.
Benzothiazolylthiocarbamides: These compounds have shown similar anticancer activities and are used in medicinal chemistry.
2-amino-6-ethoxybenzothiazole: Another benzothiazole derivative with applications in materials science and coordination chemistry.
The uniqueness of N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea lies in its dual benzothiazole moieties, which enhance its biological activity and make it a versatile compound for various applications.
Properties
CAS No. |
62540-49-2 |
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Molecular Formula |
C19H18N4O2S3 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1,3-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiourea |
InChI |
InChI=1S/C19H18N4O2S3/c1-3-24-11-5-7-13-15(9-11)27-18(20-13)22-17(26)23-19-21-14-8-6-12(25-4-2)10-16(14)28-19/h5-10H,3-4H2,1-2H3,(H2,20,21,22,23,26) |
InChI Key |
ZFFXWYBOCFJFBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=S)NC3=NC4=C(S3)C=C(C=C4)OCC |
Origin of Product |
United States |
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